molecular formula C14H19NO5S B1298591 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid CAS No. 708285-81-8

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid

Cat. No. B1298591
M. Wt: 313.37 g/mol
InChI Key: JYRASMNKLRBLFE-UHFFFAOYSA-N
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Description

The compound 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid, which is characterized by the presence of a sulfonylamino group attached to the cyclohexane ring. This functional group includes a sulfonic acid moiety bonded to an amino group, which in turn is connected to a methoxy-substituted phenyl ring. The compound is related to other cyclohexane carboxylic acid derivatives that have been studied for their conformational preferences and purification methods.

Synthesis Analysis

The synthesis of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, involves purification steps that can include activated carbon adsorption-acid precipitation . The optimization of conditions such as activated carbon dosage, solution pH, adsorption time, and final pH value is crucial to achieve high purity levels. For instance, a mass fraction of 99.8% purity was achieved for 1-sulfonic acid cyclohexane carboxylic acid under specific conditions . Although the synthesis details for 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid are not provided, similar purification techniques may be applicable.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), and carbon-13 nuclear magnetic resonance (^13CNMR) . These techniques provide detailed information about the functional groups present and the overall molecular framework. The conformational preferences of cyclohexane carboxylic acids and their salts in different solvents can be determined using NMR spectroscopy, which reveals the populations of different conformers .

Chemical Reactions Analysis

Cyclohexane carboxylic acid derivatives can undergo various chemical reactions. For example, the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions, which are related to the sulfonylamino group in the compound of interest, have been studied. These carbanions can isomerize to more stable conformations and react with electrophiles such as deuterium, methyl groups, and allyl groups . The presence of a sulfonyl group and its position relative to other substituents can significantly influence the reactivity and outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. The conformational preferences in different solvents, such as water and dimethyl sulfoxide (DMSO), can vary based on the ionization state of the compound . For instance, the diequatorial (ee) conformation is generally preferred, but the diaxial (aa) conformation can be favored under certain conditions, such as in the dianion form in DMSO . The possibility of intramolecular hydrogen bonding and its effect on ionization constants is also a key aspect of the physical chemistry of these compounds .

Scientific Research Applications

Preparation and Characterization

  • Standard Sample Preparation : The synthesis and characterization of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, have been optimized for purity and confirmed through IR, 1HNMR, and 13CNMR, indicating its potential as a standard sample for liquid chromatography analysis (Li Wen-juan, 2012).

Synthesis Applications

  • High-pressure-assisted Synthesis : The synthesis of (methoxyphenyl)maleic anhydrides under high pressure, followed by conversion into imides of aryl-bicyclo and arylcyclohexene dicarboxylic acids, showcases advanced techniques in the creation of complex molecules with potential for further pharmaceutical development (A. I. Roshchin et al., 2007).

  • Potential Anti-inflammatory Agents : Novel compounds synthesized with a similar structural motif have been explored for their potential as anti-inflammatory agents, highlighting the therapeutic applications of such chemical structures (Madhavi Gangapuram & K. Redda, 2006).

Catalytic and Material Science Applications

  • Oxidation Catalysis : Research into polymers derived from similar chemical structures has shown their effectiveness as catalysts in the oxidation of cyclohexane, demonstrating the compound's relevance in industrial chemistry applications (S. Hazra et al., 2016).

  • Solid Electrolytes for Solar Cells : The application of molecular gelators to solidify ionic liquid electrolytes, incorporating structures akin to the compound , for use in dye-sensitized solar cells, signifies its potential in renewable energy technologies (Jean-David Décoppet et al., 2014).

properties

IUPAC Name

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-11-6-5-7-12(10-11)21(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRASMNKLRBLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359571
Record name F9995-0435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid

CAS RN

708285-81-8
Record name F9995-0435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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